Phe-Pro dipeptide isostere

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LY 289612 is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Structural Insights and Synthesis

The synthesis of Phe-Pro dipeptide isosteres often involves modifications to enhance stability and bioactivity. For instance, studies have shown that incorporating moieties like bis-tetrahydrofuran into the Phe-Phe isostere can optimize binding interactions with HIV-1 protease, leading to potent inhibitors . The structural analysis of these compounds through techniques such as X-ray crystallography and molecular dynamics simulations provides valuable insights into their binding affinities and interactions with target enzymes.

Table 1: Summary of Structural Modifications in Phe-Pro Isosteres

Biological Activities

The biological activities of Phe-Pro dipeptide isosteres are diverse, making them suitable for various therapeutic applications. Recent studies have highlighted their potential in antimicrobial therapies, particularly against resistant strains of bacteria. For example, novel isoquinoline-conjugated dipeptides exhibited strong antibacterial activity against Escherichia coli, showcasing the utility of these compounds in developing new antibiotics .

Case Study: Antimicrobial Activity

In a study evaluating a series of tetrahydroisoquinoline dipeptides, researchers found significant antimicrobial properties against multiple bacterial strains. The compounds demonstrated not only antibacterial but also antifungal activities, outperforming existing standard drugs . This highlights the potential for Phe-Pro isosteres in addressing antibiotic resistance.

Therapeutic Potential in Cancer Treatment

The Phe-Pro isostere has also been investigated for its role in cancer therapeutics. Research indicates that certain modifications can enhance the selectivity and potency of inhibitors targeting cancer-related pathways. For instance, peptide mimetics based on the Phe-Pro scaffold have been designed to inhibit specific proteases involved in tumor progression .

Table 2: Therapeutic Applications of Phe-Pro Dipeptide Isostere

Analyse Chemischer Reaktionen

Stereoselective Olefination for Monofluoroalkene Isosteres

Monofluoroalkene-based Phe-Pro mimics were synthesized via Horner–Wadsworth–Emmons (HWE) olefination:

-

(Z)-Selective HWE olefination of aldehyde 32 with triethyl 2-fluoro-2-phosphonoacetate (1 ) produced α-fluoro-α,β-unsaturated ester 33 (64:36 Z:E selectivity) .

-

Subsequent reductions and Mitsunobu reactions introduced stereochemical control at the Pro moiety .

Key Finding : Microwave-assisted ring-closing metathesis (RCM) with Grubbs catalyst 37 enabled lactam formation (e.g., 38 ), critical for rigidifying the isostere backbone .

Multi-Component Addition for Disubstituted Alkenes

A disubstituted alkene isostere (106 ) was synthesized via:

-

Step 1 : Multi-component coupling of terminal alkyne 99 with ZrCp₂Cl₂ and EtMgBr, yielding diastereomers 102 and 103 (97% combined yield) .

-

Step 2 : Chromatographic separation and oxidation (Dess-Martin periodinane/NaClO₂) provided acid 105 , which underwent stepwise coupling to form cyclic PLM 106 .

Key Data :

| Component | Yield | Selectivity |

|---|---|---|

| Multi-component addition | 97% | N/A |

| Cyclic PLM assembly | 72% | High |

Hydrogen Bond Mimicry via Hydroxyethylene Isosteres

Hydroxyethylene isosteres were engineered to replicate Phe-Pro’s hydrogen-bonding network:

-

Ketomethylene isosteres (e.g., 2a ) showed comparable affinity to native Phe-Gly (Ki = 18.8 μM vs. 14.6 μM for rPEPT2) .

-

Stereochemistry at C4 critically influenced transporter binding, with (R)-hydroxyethylidene (3a ) outperforming (S)-isomers .

Key Table :

| Isostere Type | Transporter Affinity (Ki) |

|---|---|

| Ketomethylene (2a ) | 0.40 mM (hPEPT1), 18.8 μM (rPEPT2) |

| (R)-Hydroxyethylidene (3a ) | >1 mM (hPEPT1), >100 μM (rPEPT2) |

Cyclodimerization Challenges

Attempts to cyclodimerize pentapeptide 86 directly failed due to competing cyclomonomer formation . Instead, a stepwise approach involving separate amine (87 ) and acid (88 ) segments achieved successful macrocyclization (72% yield) .

Structural Analysis via X-ray Crystallography

X-ray structures of hybrid inhibitors (e.g., 12a ) revealed that the bis-THF moiety retained interactions akin to darunavir, even when integrated into a Phe-Pro scaffold . Molecular dynamics simulations confirmed stable hydrophobic packing with Pro residues in protease active sites .

Eigenschaften

CAS-Nummer |

148314-61-8 |

|---|---|

Molekularformel |

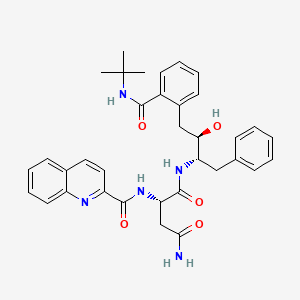

C35H40N5O5 |

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

(2S)-N-[(2S,3R)-4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

InChI |

InChI=1S/C35H39N5O5/c1-35(2,3)40-32(43)25-15-9-7-14-24(25)20-30(41)28(19-22-11-5-4-6-12-22)38-34(45)29(21-31(36)42)39-33(44)27-18-17-23-13-8-10-16-26(23)37-27/h4-18,28-30,41H,19-21H2,1-3H3,(H2,36,42)(H,38,45)(H,39,44)(H,40,43)/t28-,29-,30+/m0/s1 |

InChI-Schlüssel |

MYLHEJUNFLUBPV-BHBYDHKZSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |

Isomerische SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

148314-61-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 289612 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.